molecular formula C9H18N2O B1384853 (2R)-N-(propan-2-yl)piperidine-2-carboxamide CAS No. 1604253-48-6

(2R)-N-(propan-2-yl)piperidine-2-carboxamide

Cat. No.: B1384853
CAS No.: 1604253-48-6
M. Wt: 170.25 g/mol
InChI Key: SRKFCNUXNCUCMZ-MRVPVSSYSA-N
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Description

(2R)-N-(propan-2-yl)piperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides It is characterized by the presence of a piperidine ring substituted with a carboxamide group at the second position and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(propan-2-yl)piperidine-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine ring with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Attachment of the Isopropyl Group: The isopropyl group can be attached to the nitrogen atom of the piperidine ring through an alkylation reaction using isopropyl bromide or isopropyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(propan-2-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxide derivatives of this compound.

    Reduction: (2R)-N-(propan-2-yl)piperidine-2-amine.

    Substitution: Various substituted piperidine carboxamides depending on the substituent used.

Scientific Research Applications

(2R)-N-(propan-2-yl)piperidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-N-(propan-2-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-N-(methyl)piperidine-2-carboxamide
  • (2R)-N-(ethyl)piperidine-2-carboxamide
  • (2R)-N-(butyl)piperidine-2-carboxamide

Uniqueness

(2R)-N-(propan-2-yl)piperidine-2-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern can affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it distinct in its applications and effects.

Properties

IUPAC Name

(2R)-N-propan-2-ylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-5-3-4-6-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKFCNUXNCUCMZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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